2-(Cyclobutylmethyl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-(Cyclobutylmethyl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core substituted with a cyclobutylmethyl group and a thiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethyl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one typically involves the formation of the pyridazinone core followed by the introduction of the cyclobutylmethyl and thiophen-2-yl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazine derivative with a diketone can form the pyridazinone ring, which is then functionalized with the desired substituents through subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethyl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinone core can be reduced under specific conditions to form dihydropyridazines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophen-2-yl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-yl group can yield sulfoxides or sulfones, while reduction of the pyridazinone core can produce dihydropyridazines .
Scientific Research Applications
2-(Cyclobutylmethyl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethyl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene, thieno[3,2-b]thiophene, and dithieno[3,2-b:2’,3’-d]thiophene share structural similarities with 2-(Cyclobutylmethyl)-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one.
Pyridazinone derivatives: Other pyridazinone compounds with different substituents can be compared to highlight the unique properties of the cyclobutylmethyl and thiophen-2-yl groups.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclobutylmethyl group and a thiophen-2-yl group on the pyridazinone core. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C13H14N2OS |
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Molecular Weight |
246.33 g/mol |
IUPAC Name |
2-(cyclobutylmethyl)-6-thiophen-2-ylpyridazin-3-one |
InChI |
InChI=1S/C13H14N2OS/c16-13-7-6-11(12-5-2-8-17-12)14-15(13)9-10-3-1-4-10/h2,5-8,10H,1,3-4,9H2 |
InChI Key |
CFDZUXCGVYLNSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
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